molecular formula C14H8N2O6 B1596978 1,2-Bis(4-nitrophenyl)ethane-1,2-dione CAS No. 6067-45-4

1,2-Bis(4-nitrophenyl)ethane-1,2-dione

Cat. No.: B1596978
CAS No.: 6067-45-4
M. Wt: 300.22 g/mol
InChI Key: YRKNWVLBLGRGRK-UHFFFAOYSA-N
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Description

1,2-Bis(4-nitrophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H10N2O4. It is characterized by two nitro groups (-NO2) attached to the benzene rings at the 4th position, and a diketone functional group (C=O) in the ethane backbone. This compound is part of the broader class of nitroaromatic compounds, which are known for their diverse applications in various fields such as organic synthesis, materials science, and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the diketone structure.

  • Oxidation of 1,2-Bis(4-nitrophenyl)ethane: Another method involves the oxidation of 1,2-bis(4-nitrophenyl)ethane using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction is typically carried out under acidic conditions to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo further oxidation to form more complex nitroaromatic compounds.

  • Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1,2-bis(4-aminophenyl)ethane-1,2-dione.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation using Raney nickel.

  • Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: Higher oxidation states of nitroaromatic compounds.

  • Reduction Products: Aminonitro compounds.

  • Substitution Products: Halogenated derivatives of the original compound.

Scientific Research Applications

  • Chemistry: 1,2-Bis(4-nitrophenyl)ethane-1,2-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

  • Biology: The compound has been studied for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

1,2-Bis(4-nitrophenyl)ethane-1,2-dione is structurally similar to other nitroaromatic compounds such as 1,2-bis(4-nitrophenyl)ethane and bis(4-nitrophenyl)disulfide. The presence of the diketone group allows for additional reactions and derivatives that are not possible with simpler nitroaromatic compounds.

Comparison with Similar Compounds

  • 1,2-Bis(4-nitrophenyl)ethane

  • Bis(4-nitrophenyl)disulfide

  • 1,2-Bis(4-nitrophenyl)ethyne

Properties

IUPAC Name

1,2-bis(4-nitrophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKNWVLBLGRGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365275
Record name 1,2-bis(4-nitrophenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6067-45-4
Record name 1,2-bis(4-nitrophenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OC(C(=O)c1ccc([N+](=O)[O-])cc1)c1ccc([N+](=O)[O-])cc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel and nitrogen inlet, 2-benzoyloxy-1,2-bis(4-nitrophenyl)ethanone (15.0 g, 36.9 mmol) was dissolved in DMSO (dimethyl sulfoxide) (150 mL) and stirred until the solution become homogeneous. Then, hydrobromic acid (48%, 50 mL) was added through dropping funnel and stirred at 60° C. During this process, light yellow crystals were separated from the reaction mixture. After the reaction mixture had been allowed to cool down on its own, the crystals were collected by suction filtration, 10.1 g (91% yield), mp 211-212° C. Anal. Calcd. for C21H12N4O6: C, 56.01%; H, 2.69%; N, 9.33%; O, 31.97%. Found: C, 55.75%; H, 2.50%; N, 9.30%; O, 33.98%: FT-IR (KBr, cm−1): 1347, 1527, 1682. Mass spectrum (m/e): 282 (M+, 100% relative abundance). 1H-NMR (DMSO-d6, δ in ppm): 8.27-8.30 (dd, 4H, Ar), 8.41-8.44 (dd, 4H, Ar). 13C-NMR (DMSO-d6, δ in ppm) 123.94, 131.66, 136.81, 150.75, 190.06.
Name
2-benzoyloxy-1,2-bis(4-nitrophenyl)ethanone
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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